molecular formula C14H9BrN2O2S2 B2515178 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 848336-14-1

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No. B2515178
CAS RN: 848336-14-1
M. Wt: 381.26
InChI Key: DJHPOUAVHNJDOJ-UHFFFAOYSA-N
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Description

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a thieno[3,2-d]pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, including structures related to 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid, have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Heterocyclic Synthesis

Compounds related to this compound have been used in the synthesis of various heterocyclic structures. These include thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. The newly synthesized compounds were characterized and analyzed for their potential applications in different domains of chemistry and biology (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Structural Analysis of Reactions

Reactions involving compounds like this compound have been studied to understand the formation and structure of complex compounds. For instance, interactions with pentaphenylantimony have been explored, leading to the formation of various derivatives with detailed structural analyses performed using X-ray diffraction analysis. These studies contribute to our understanding of the reactivity and potential applications of these compounds in various fields (Gubanova et al., 2020).

Safety and Hazards

The safety information available for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHPOUAVHNJDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848336-14-1
Record name 2-((6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
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